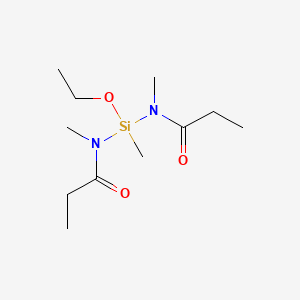
Ethanesulfenothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfenothioic acid is an organosulfur compound with the molecular formula C2H6S2 It is characterized by the presence of both a sulfenic acid group (-SOH) and a thio group (-SH) attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfenothioic acid typically involves the reaction of ethanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C2H5SH} + \text{SCl2} \rightarrow \text{C2H5SCl} + \text{HCl} ] [ \text{C2H5SCl} + \text{H2O} \rightarrow \text{C2H5SOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanesulfenothioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfinic acid (C2H5SO2H) or ethanesulfonic acid (C2H5SO3H) under different conditions.
Reduction: Reduction of this compound can yield ethanethiol (C2H5SH).
Substitution: The sulfenic acid group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ethanesulfinic acid, ethanesulfonic acid.
Reduction: Ethanethiol.
Substitution: Various this compound derivatives.
Applications De Recherche Scientifique
Ethanesulfenothioic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organosulfur compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential as a biochemical probe for investigating thiol-based redox processes.
Medicine: Research is ongoing to evaluate its potential therapeutic applications, particularly in the development of novel drugs targeting redox-sensitive pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of ethanesulfenothioic acid involves its ability to undergo redox reactions, which can modulate the redox state of biological systems It can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein function
Similar Compounds:
- Ethanesulfinic acid (C2H5SO2H)
- Ethanesulfonic acid (C2H5SO3H)
- Ethanethiol (C2H5SH)
Comparison: this compound is unique due to the presence of both sulfenic and thio groups, which confer distinct chemical reactivity compared to its analogs. While ethanesulfinic and ethanesulfonic acids are primarily oxidized forms, ethanethiol is a reduced form. The dual functionality of this compound makes it a versatile compound in various chemical reactions and applications.
Propriétés
| 74004-30-1 | |
Formule moléculaire |
C2H6S2 |
Poids moléculaire |
94.20 g/mol |
Nom IUPAC |
disulfanylethane |
InChI |
InChI=1S/C2H6S2/c1-2-4-3/h3H,2H2,1H3 |
Clé InChI |
YENZEWKLSIXGBO-UHFFFAOYSA-N |
SMILES canonique |
CCSS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)




![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
